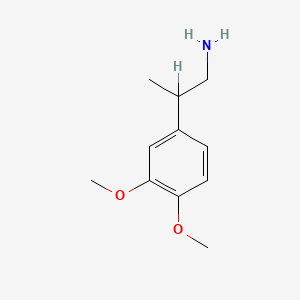

3,4-Dimethoxy-beta-methylphenethylamine

Descripción general

Descripción

3,4-Dimethoxy-beta-methylphenethylamine is a chemical compound belonging to the phenethylamine class. It is structurally related to the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . This compound is also closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the earliest syntheses of 3,4-Dimethoxy-beta-methylphenethylamine was reported by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . The synthetic route involves the following steps:

3,4-Dimethoxybenzaldehyde (veratraldehyde): This is the starting material.

3,4-Dimethoxycinnamic acid: Formed through a series of reactions.

3,4-Dimethoxyphenylpropionic acid: Further processed from the cinnamic acid.

3,4-Dimethoxyphenylpropionamide: An intermediate compound.

3,4-Dimethoxyphenethylamine: The final product.

A shorter synthesis method was later provided by Shulgin and Shulgin .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

1.1. Etherification and Cyanogenation

The methoxy groups are typically introduced via etherification reactions. For example, 3,4-dihydroxybenzyl chloride reacts with dimethyl sulfate under alkaline conditions (30–60°C) to form 3,4-dimethoxybenzyl chloride . While this step is specific to precursors, the β-methyl group in the final compound could influence subsequent reactivity by sterically hindering nucleophilic attack during cyanogenation.

In related compounds, cyanogenation with sodium/potassium cyanide occurs at 60–85°C to form nitriles :

The β-methyl group may reduce reaction rates due to steric effects.

1.2. Catalytic Hydrogenation

Hydrogenation of nitriles to primary amines is a critical step. For 3,4-dimethoxycyanobenzene derivatives, catalytic hydrogenation (Raney Ni or Pd/C, 120–160°C, 1.0–4.0 MPa H₂) yields phenethylamines . With a β-methyl group, the reaction requires higher pressures (2.0–2.5 MPa) and prolonged hydrogen exposure (15–16 hrs) to achieve 87–90% yields .

Table 1: Hydrogenation Conditions for Related Compounds

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|

| Raney Ni | 140 | 2.0–2.5 | 90 |

| Pd/C | 160 | 4.0 | 87 |

2.1. N-Alkylation

The primary amine undergoes N-alkylation with alkyl halides or via reductive amination. For example, reacting with benzaldehyde and formaldehyde under hydrogenation (Pd/C, 20–30°C) introduces N-benzyl and N-methyl groups :

The β-methyl group slightly hinders this reaction, requiring excess reagents.

2.2. Oxidation Reactions

The amine group can be oxidized to nitro compounds or imines. Computational predictions (ProTox-3.0) suggest cytochrome CYP3A4-mediated oxidation as a major metabolic pathway, leading to demethylation or hydroxylation :

3.2. Solvent Interactions

Polar aprotic solvents (e.g., toluene, methanol) optimize hydrogenation and alkylation steps . The β-methyl group increases hydrophobicity, necessitating solvent mixtures (e.g., ethanol/methylene chloride) for homogeneous reactions .

4.1. In Vitro Metabolism

Studies on analogs like BMPEA show preferential metabolism via NET transporters over DATs, with minor hepatic oxidation . For 3,4-dimethoxy-β-methylphenethylamine, demethylation of methoxy groups is predicted to dominate .

Table 2: Predicted Metabolic Pathways

| Enzyme | Reaction Type | Metabolite |

|---|---|---|

| CYP3A4 | Demethylation | 3-Hydroxy-4-methoxy-β-methylphenethylamine |

| MAO-A | Deamination | 3,4-Dimethoxyphenylacetone |

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 3,4-Dimethoxy-beta-methylphenethylamine is utilized as a precursor in the synthesis of various organic compounds. Its role as a building block allows chemists to create more complex molecules for further research or industrial applications.

Biology

Research has indicated that this compound interacts with neurotransmitter pathways. It acts as a monoamine oxidase inhibitor (MAOI), which means it can inhibit the breakdown of key neurotransmitters such as dopamine, norepinephrine, and serotonin. This property makes it a subject of interest in neuropharmacology for studying mood disorders and other neurological conditions .

Medicine

The compound is being investigated for its potential therapeutic effects. As an MAOI, it may offer benefits in treating depression and anxiety by increasing levels of monoamines in the brain. Additionally, its derivatives have been explored for their cardiovascular effects; for instance, ibopamine, derived from this compound, is used in treating heart failure due to its positive inotropic effects .

Table 1: Summary of Therapeutic Applications

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Neuropharmacology | Potential treatment for mood disorders | MAO inhibition leading to increased monoamines |

| Cardiology | Treatment of heart failure (via ibopamine) | Positive inotropic effects |

Industrial Applications

In industry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its ability to modify biological activity through structural changes makes it valuable for developing new drugs .

Case Study 1: Neuropharmacological Research

A study explored the effects of this compound on neuronal cells. The compound was shown to modulate neurotransmitter levels significantly, impacting cell signaling pathways associated with mood regulation. This research highlights its potential role as a therapeutic agent in treating depression .

Case Study 2: Cardiovascular Effects

Research on ibopamine demonstrated that derivatives of this compound could enhance cardiac output without significantly increasing heart rate. This finding supports its application in managing heart failure conditions effectively .

Mecanismo De Acción

The mechanism of action of 3,4-Dimethoxy-beta-methylphenethylamine involves its interaction with monoamine oxidase enzymes. It acts as a monoamine oxidase inhibitor, which can affect the levels of neurotransmitters such as dopamine and serotonin in the brain . This interaction can modulate various physiological and psychological processes .

Comparación Con Compuestos Similares

3,4-Dimethoxy-beta-methylphenethylamine is similar to other compounds in the phenethylamine class, such as:

Mescaline (3,4,5-trimethoxyphenethylamine): A well-known hallucinogen.

3-Methoxytyramine: A naturally occurring trace amine.

Dopamine: A major neurotransmitter in the human brain.

Uniqueness

What sets this compound apart is its specific substitution pattern (3,4-dimethoxy groups) and its activity as a monoamine oxidase inhibitor, which is not a common feature among all phenethylamines .

Actividad Biológica

3,4-Dimethoxy-beta-methylphenethylamine (DMPEA) is a compound belonging to the phenethylamine class and is structurally related to dopamine. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMPEA is characterized by the presence of methoxy groups at the 3 and 4 positions of the phenethylamine backbone. Its chemical formula is with a molecular weight of approximately 195.26 g/mol. The compound's structure contributes to its interactions with neurotransmitter systems in the brain.

Monoamine Oxidase Inhibition

One of the primary biological activities of DMPEA is its role as a monoamine oxidase inhibitor (MAOI) . This inhibition leads to increased levels of monoamines such as dopamine, norepinephrine, and serotonin in the brain, which can affect mood and behavior. The mechanism involves binding to monoamine oxidase enzymes, preventing them from breaking down these neurotransmitters .

Effects on Neurotransmitter Systems

Research indicates that DMPEA can influence various neurotransmitter systems:

- Dopaminergic Activity : By inhibiting monoamine oxidase, DMPEA may enhance dopaminergic signaling, potentially affecting mood and cognition.

- Serotonergic Activity : The compound may also modulate serotonin levels, which could have implications for anxiety and depression treatment .

- Adrenergic Activity : Some studies suggest that DMPEA interacts with adrenergic receptors, though further research is needed to clarify these effects .

In Vitro Studies

In laboratory settings, DMPEA has been shown to alter neurotransmitter dynamics. For example:

- Cell Culture Experiments : Neuronal cell cultures exposed to DMPEA exhibited increased levels of dopamine and serotonin, suggesting a direct impact on neurotransmitter synthesis or release.

- Microtubule Dynamics : Some studies have indicated that DMPEA may influence microtubule polymerization dynamics, which are crucial for neuronal plasticity .

Animal Models

In vivo studies using animal models have provided insights into the dosage effects and behavioral outcomes associated with DMPEA administration:

- Dosage Effects : Low doses of DMPEA resulted in mild increases in locomotor activity and altered behavior patterns in rodents. Higher doses were associated with more pronounced effects on neurotransmitter levels .

- Toxicity Cases : There have been reports linking DMPEA to toxicity when consumed in combination with other substances like MDMA. These cases highlight the need for caution regarding its use in recreational settings .

Comparative Analysis with Similar Compounds

To understand DMPEA's unique properties, it is helpful to compare it with related compounds:

| Compound | Type | MAOI Activity | Structural Similarity |

|---|---|---|---|

| 3,4-Dimethoxyphenethylamine | Phenethylamine | Yes | Methoxy groups at 3 & 4 positions |

| Mescaline (3,4,5-trimethoxyphenethylamine) | Hallucinogen | No | Additional methoxy group |

| Dopamine | Neurotransmitter | No | Core structure similar |

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-6,8H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRARQHPQZWUMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866466 | |

| Record name | 2-(3,4-Dimethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55174-61-3 | |

| Record name | 3,4-Dimethoxy-β-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55174-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxy-beta-methylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055174613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-dimethoxy-β-methylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.